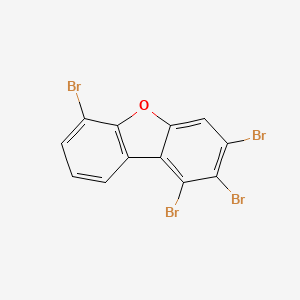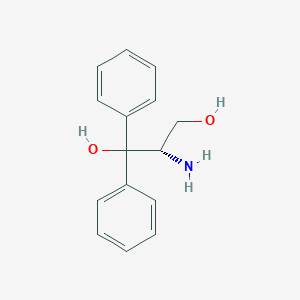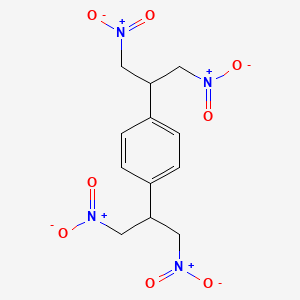
1,4-Bis(1,3-dinitropropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1,3-dinitropropan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two 1,3-dinitropropan-2-yl groups
Métodos De Preparación
The synthesis of 1,4-Bis(1,3-dinitropropan-2-yl)benzene typically involves the nitration of 1,4-bis(propan-2-yl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity and yield.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
1,4-Bis(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro groups can yield amino derivatives. This reaction typically employs reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Reagents such as halogens and alkylating agents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro groups results in the formation of 1,4-bis(1,3-diaminopropan-2-yl)benzene.
Aplicaciones Científicas De Investigación
1,4-Bis(1,3-dinitropropan-2-yl)benzene has several scientific research applications:
Materials Science: The compound is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Bis(1,3-dinitropropan-2-yl)benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules or materials. The benzene ring provides a stable framework that supports these interactions and enhances the compound’s overall reactivity.
Comparación Con Compuestos Similares
1,4-Bis(1,3-dinitropropan-2-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(1,3-diaminopropan-2-yl)benzene: This compound is obtained by the reduction of this compound and has different reactivity and applications.
1,4-Bis(phenylethynyl)benzene: This compound has ethynyl groups instead of nitro groups and is used in the development of liquid crystal materials.
1,4-Bis(benzimidazol-2-yl)benzene:
The uniqueness of this compound lies in its high nitrogen content and the presence of two nitro groups, which confer specific reactivity and potential for high-energy applications.
Propiedades
Número CAS |
192388-36-6 |
|---|---|
Fórmula molecular |
C12H14N4O8 |
Peso molecular |
342.26 g/mol |
Nombre IUPAC |
1,4-bis(1,3-dinitropropan-2-yl)benzene |
InChI |
InChI=1S/C12H14N4O8/c17-13(18)5-11(6-14(19)20)9-1-2-10(4-3-9)12(7-15(21)22)8-16(23)24/h1-4,11-12H,5-8H2 |
Clave InChI |
DZBUHLCRPUWLLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C[N+](=O)[O-])C[N+](=O)[O-])C(C[N+](=O)[O-])C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
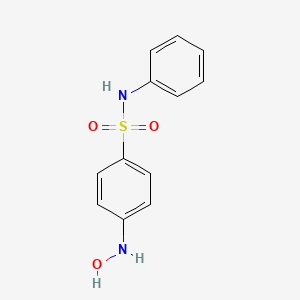
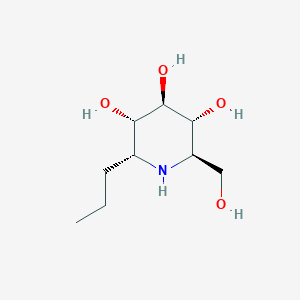
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
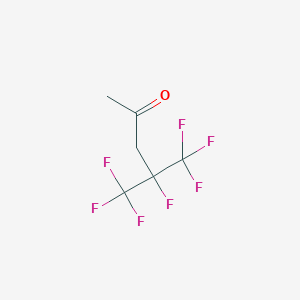


![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
